6-Chloroindole (CAS: 17422-33-2) is a specialized halogenated aromatic heterocycle characterized by a chlorine atom at the 6-position of the indole core. In industrial and pharmaceutical procurement, it serves as a critical intermediate for the synthesis of bioactive molecules, including serotonin receptor modulators, antipsychotic agents, and advanced functional materials . Unlike the parent indole, the 6-chloro substitution significantly alters the electronic distribution of the fused ring system, enhancing its stability and directing specific regioselectivity during electrophilic substitution and transition-metal-catalyzed cross-coupling reactions . For technical buyers, selecting 6-chloroindole over other positional isomers is driven by its distinct thermal properties, its precise fit in enzymatic active sites for unnatural amino acid production, and its ability to impart specific lipophilicity and steric parameters in downstream active pharmaceutical ingredients (APIs).
Substituting 6-chloroindole with its closest positional isomer, 5-chloroindole, or the unsubstituted parent indole leads to fundamental failures in both process chemistry and final product efficacy. The position of the halogen dictates the electronic activation or deactivation of the pyrrole ring; the 6-chloro group exerts a different inductive and resonance effect compared to the 5-chloro group, directly altering the regioselectivity of C-H functionalization and the pKa of the indole nitrogen . Furthermore, the melting point of 6-chloroindole is significantly higher than that of 5-chloroindole, which drastically changes crystallization kinetics, solubility profiles, and solid-state handling requirements during industrial scale-up . In pharmaceutical applications, the spatial orientation of the chlorine atom is critical for target binding; substituting the 6-position for the 5-position completely shifts the bioisosteric profile, resulting in APIs that fail to dock correctly in receptor active sites.
The thermal properties of indole derivatives are highly dependent on the substitution pattern. 6-Chloroindole exhibits a melting point of 87–90 °C, which is substantially higher than both its isomer 5-chloroindole (69–71 °C) and the unsubstituted parent indole (52 °C) . This elevated melting point provides a distinct advantage in solid-state handling, reducing the risk of material clumping or melting during high-shear mixing or storage in warmer environments.
| Evidence Dimension | Melting Point |
| Target Compound Data | 87–90 °C |
| Comparator Or Baseline | 5-Chloroindole (69–71 °C) and Indole (52 °C) |
| Quantified Difference | 18–21 °C higher than the 5-chloro isomer |
| Conditions | Standard atmospheric pressure |
A higher melting point improves bulk handling characteristics, prevents degradation during storage, and facilitates more efficient crystallization-based purification in large-scale manufacturing.
In the chiral Brønsted acid-catalyzed stereoablative ionization and enantioselective functionalization of enamides, 6-chloroindole demonstrates high stereocontrol. When used as a nucleophile, 6-chloroindole furnished the corresponding β-indolyl enamide with an enantiomeric ratio (e.r.) of 99:1[1]. In contrast, sterically encumbered or differently substituted indoles (such as 5-methoxy-1H-benzo[g]indole) showed significant erosion in both regioselectivity and enantioselectivity (dropping to 91:9 e.r.).
| Evidence Dimension | Enantiomeric ratio (e.r.) |
| Target Compound Data | 99:1 e.r. |
| Comparator Or Baseline | Sterically encumbered indoles (91:9 e.r.) |
| Quantified Difference | Near-perfect enantiocontrol (99:1) compared to eroded selectivity in baseline analogs |
| Conditions | Chiral Brønsted acid-catalyzed stereoablative ionization at -10 °C in dichloroethane |
Achieving a 99:1 enantiomeric ratio directly reduces the need for expensive downstream chiral resolution, making 6-chloroindole the preferred precursor for synthesizing stereopure pharmaceutical intermediates.
6-Chloroindole serves as a highly specific substrate for enzymatic conversion into halogenated unnatural amino acids. When subjected to fermentation with Claviceps purpurea or engineered tryptophan synthase, 6-chloroindole is exclusively converted into 6-chloro-L-tryptophan [1]. Substituting this precursor with 5-chloroindole yields an entirely different unnatural amino acid (5-chloro-L-tryptophan), which cannot be used interchangeably in the synthesis of target peptide therapeutics due to strict active-site spatial requirements.
| Evidence Dimension | Enzymatic conversion specificity |
| Target Compound Data | Exclusive formation of 6-chloro-L-tryptophan |
| Comparator Or Baseline | 5-Chloroindole (forms 5-chloro-L-tryptophan) |
| Quantified Difference | Absolute positional specificity dictated by the precursor |
| Conditions | Fermentation with Claviceps purpurea / enzymatic addition |
For buyers manufacturing specific halogenated peptides or natural product analogs, procuring the exact 6-chloro isomer is mandatory to ensure the correct 3D conformation and bioactivity of the final product.
Leveraging its 99:1 enantiomeric ratio in asymmetric functionalization, 6-chloroindole is a highly effective starting material for synthesizing stereopure β-indolyl enamides and downstream active pharmaceutical ingredients (APIs). It ensures high optical purity without the need for costly chiral chromatography [1].
Due to its precise fit in the active sites of tryptophan synthase and related enzymes, 6-chloroindole is the mandatory precursor for the industrial fermentation and biocatalytic synthesis of 6-chloro-L-tryptophan, a critical building block for novel peptide therapeutics [2].
The distinct electronic deactivation provided by the 6-chloro group allows for highly regioselective transition-metal-catalyzed C2-alkenylation. Furthermore, its elevated melting point (87–90 °C) facilitates easier solid-state handling and crystallization during the scale-up of these functionalized scaffolds .
Irritant